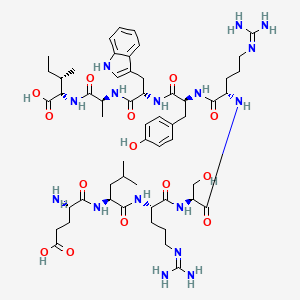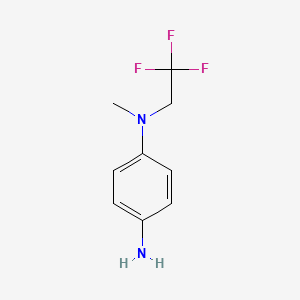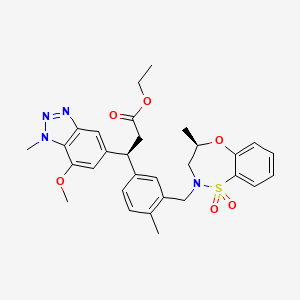
CEF7, Influenza Virus NP (380-388)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CEF7, Influenza Virus NP (380-388) is a peptide epitope derived from the nucleoprotein of the influenza virus. It is recognized by the human leukocyte antigen B*08 and plays a crucial role in the interaction between the virus and host cells . The nucleoprotein is essential for the replication and transcription of the viral genome, making it a significant target for antiviral research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CEF7, Influenza Virus NP (380-388) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for CEF7 is ELRSRYWAI . The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where the Fmoc group protects the amino terminus of the amino acids during the coupling reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of CEF7, Influenza Virus NP (380-388) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the peptide .
Análisis De Reacciones Químicas
Types of Reactions
CEF7, Influenza Virus NP (380-388) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The synthesis of CEF7 involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and bases like DIPEA (N,N-diisopropylethylamine). The cleavage from the resin is achieved using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Major Products Formed
The primary product of the synthesis is the peptide CEF7, Influenza Virus NP (380-388) itself. The purity of the peptide is confirmed using analytical techniques such as mass spectrometry and HPLC .
Aplicaciones Científicas De Investigación
CEF7, Influenza Virus NP (380-388) has several applications in scientific research:
Vaccine Development: The peptide is explored as a potential component in vaccine formulations to enhance immune responses against influenza.
Antiviral Research: CEF7 is used to investigate the mechanisms of viral replication and the development of antiviral drugs targeting the nucleoprotein.
Diagnostics: It serves as a tool in diagnostic assays to detect immune responses to influenza virus.
Mecanismo De Acción
CEF7, Influenza Virus NP (380-388) exerts its effects by interacting with the human leukocyte antigen B*08 on the surface of infected cells. This interaction facilitates the recognition of infected cells by cytotoxic T lymphocytes, leading to their elimination . The nucleoprotein epitope plays a pivotal role in the nuclear import of the viral ribonucleoprotein complex, which is essential for viral replication .
Comparación Con Compuestos Similares
Similar Compounds
CEF8, Influenza Virus NP (383-391): Another epitope derived from the influenza virus nucleoprotein, recognized by a different human leukocyte antigen.
CEF9, Influenza Virus NP (386-394): Similar in structure and function, but with slight variations in the amino acid sequence.
Uniqueness
CEF7, Influenza Virus NP (380-388) is unique due to its specific recognition by human leukocyte antigen B*08, which makes it a valuable tool for studying immune responses in individuals with this specific antigen . Its role in the nuclear import of the viral ribonucleoprotein complex also distinguishes it from other similar peptides .
Propiedades
Fórmula molecular |
C55H84N16O14 |
|---|---|
Peso molecular |
1193.4 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C55H84N16O14/c1-6-29(4)44(53(84)85)71-45(76)30(5)64-49(80)41(25-32-26-63-36-12-8-7-11-34(32)36)69-51(82)40(24-31-15-17-33(73)18-16-31)68-47(78)37(13-9-21-61-54(57)58)66-52(83)42(27-72)70-48(79)38(14-10-22-62-55(59)60)65-50(81)39(23-28(2)3)67-46(77)35(56)19-20-43(74)75/h7-8,11-12,15-18,26,28-30,35,37-42,44,63,72-73H,6,9-10,13-14,19-25,27,56H2,1-5H3,(H,64,80)(H,65,81)(H,66,83)(H,67,77)(H,68,78)(H,69,82)(H,70,79)(H,71,76)(H,74,75)(H,84,85)(H4,57,58,61)(H4,59,60,62)/t29-,30-,35-,37-,38-,39-,40-,41-,42-,44-/m0/s1 |
Clave InChI |
CIANDCONINMZJW-TYOSYLEOSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Potassium;[[5-methylsulfanyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12430191.png)


![3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C](/img/structure/B12430216.png)

![2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-](/img/structure/B12430227.png)



![N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B12430244.png)
